2-Ethyl-1-pentanol
Overview
Description
2-Ethyl-1-pentanol is an organic compound with the molecular formula C7H16O. It is a colorless liquid with a mild, pleasant odor. This compound is a type of alcohol, specifically a primary alcohol, which means the hydroxyl group (-OH) is attached to a carbon atom that is connected to only one other carbon atom. It is used in various industrial applications due to its solvent properties and its role as an intermediate in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-1-pentanol can be synthesized through several methods. One common method involves the hydroformylation of hexene, followed by hydrogenation. The hydroformylation process adds a formyl group to the hexene, creating an aldehyde, which is then hydrogenated to form the alcohol.
Industrial Production Methods: In industrial settings, this compound is often produced via the oxo process, which involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst. This process is efficient and allows for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-pentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylpentanoic acid.
Esterification: It reacts with carboxylic acids to form esters, which are often used as solvents or plasticizers.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Esterification: This reaction typically requires an acid catalyst, such as sulfuric acid (H2SO4), and is conducted under reflux conditions.
Major Products:
Oxidation: 2-Ethylpentanoic acid.
Esterification: Various esters, depending on the carboxylic acid used.
Substitution: Alkyl halides or other substituted products.
Scientific Research Applications
2-Ethyl-1-pentanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and as an intermediate in the synthesis of other chemicals.
Biology: It is used in the preparation of biological samples and as a solvent for various biological assays.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is used in the production of plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-pentanol depends on its application. As a solvent, it interacts with various substances to dissolve them, facilitating chemical reactions or biological processes. In chemical synthesis, it acts as a reactant or intermediate, participating in various reactions to form desired products. The molecular targets and pathways involved vary depending on the specific application and the substances it interacts with .
Comparison with Similar Compounds
1-Pentanol: Another primary alcohol with a similar structure but without the ethyl group on the second carbon.
2-Methyl-1-pentanol: Similar structure but with a methyl group instead of an ethyl group.
3-Pentanol: A secondary alcohol with the hydroxyl group on the third carbon.
Uniqueness: 2-Ethyl-1-pentanol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched structure provides different reactivity and solubility characteristics compared to straight-chain alcohols like 1-pentanol. This makes it particularly useful in applications requiring specific solvent properties or reactivity .
Properties
IUPAC Name |
2-ethylpentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-5-7(4-2)6-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFQWAVMIMCNEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880369 | |
Record name | 2-Ethyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27522-11-8 | |
Record name | 2-Ethyl-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27522-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-1-pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027522118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylpentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYL-1-PENTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBN948U5BH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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